Tert-butyl ((3-([1,1'-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate
Overview
Description
Tert-butyl ((3-([1,1’-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a biphenyl and dihydroisoxazole moiety. This compound is notable for its use in various chemical reactions and its role as a protecting group in organic synthesis.
Preparation Methods
The synthesis of tert-butyl ((3-([1,1’-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine. This reaction is carried out under mild conditions, often using a base such as triethylamine to facilitate the nucleophilic addition-elimination mechanism . The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Tert-butyl ((3-([1,1’-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium methoxide.
Scientific Research Applications
This compound has several applications in scientific research:
Biology: In biological studies, it can be used to modify peptides and proteins, aiding in the study of their structure and function.
Mechanism of Action
The mechanism of action of tert-butyl ((3-([1,1’-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate involves the stabilization of the carbamate group through resonance. The tert-butyl group provides steric hindrance, protecting the carbamate from nucleophilic attack. Upon deprotection, the carbamate group can be cleaved under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
Similar compounds include:
Phenylmethoxycarbonyl (Cbz) derivatives: These compounds also serve as protecting groups for amines but require stronger acidic conditions for deprotection.
Fmoc (9-fluorenylmethyloxycarbonyl) derivatives: These are used in peptide synthesis and can be removed under basic conditions, providing an orthogonal protection strategy.
Tert-butyl ((3-([1,1’-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is unique due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions, making it a versatile protecting group in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[[3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-21(2,3)25-20(24)22-14-18-13-19(23-26-18)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12,18H,13-14H2,1-3H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJIKEDPOOJYMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.